Minamestane
Overview
Description
Minamestane is a steroidal aromatase inhibitor . It was under development by Farmitalia-Carlo Erba as an antineoplastic agent in the mid-1990s but was never marketed . Unlike other steroidal aromatase inhibitors such as formestane and exemestane, minamestane does not have androgenic properties .
Molecular Structure Analysis
Minamestane has a chemical formula of C19H23NO2 . Its exact mass is 297.17 and its molecular weight is 297.400 . The elemental analysis shows that it contains 76.74% Carbon, 7.80% Hydrogen, 4.71% Nitrogen, and 10.76% Oxygen .Physical And Chemical Properties Analysis
Minamestane has a density of 1.2±0.1 g/cm3, a boiling point of 499.4±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 76.8±3.0 kJ/mol and its flash point is 255.8±28.7 °C . The molar refractivity is 84.9±0.4 cm3 .Scientific Research Applications
Mesothelium Research : Minamestane helps distinguish between reactive and neoplastic mesothelium in studies, contributing to our understanding of these cellular structures (Histopathology, 2003).
Pharmacogenomics : It is used to study the regulation and signaling pathways of phase I and II drug-metabolizing enzymes, crucial for understanding how drugs are processed in the body (Rushmore & Kong, 2002).
Oceanic Phosphorus Cycle : Research involves using Minamestane to study the oceanic phosphorus cycle, which is essential to understanding climate and tectonic relationships (Paytan & McLaughlin, 2007).
Seismic Verification : It was used in numerical and experimental studies for seismic verification of the Italian PEC fast reactor test facility, demonstrating its role in engineering and safety studies (Martelli et al., 1988).
Drug Metabolism/Transport : Minamestane is studied for its role in inducing phase I, II, and III drug metabolism/transport in the human body, which is crucial for understanding the effects of xenobiotics (Xu, Li & Kong, 2005).
Atmospheric Studies : The MINATROC field campaign 2000 on Monte Cimone provided evidence of efficient uptake of gas-phase HNO3 by atmospheric mineral-dust aerosol particles, showing its application in atmospheric chemistry (Hanke et al., 2002).
Anesthesia in Surgery : Minaxolone, related to Minamestane, was used to induce anesthesia in minor surgical procedures with a low incidence of nausea and vomiting, highlighting its medical application (Punchihewa et al., 1980).
Quality of Care Audit : The Myocardial Ischaemia National Audit Project (MINAP) audits the quality of care for patients with acute coronary syndrome and serves as a resource for academic research (Herrett et al., 2010).
Neuroprotection in Stroke : FK506-liposomes significantly reduced cerebral cell death and ameliorated motor function deficits in t-MCAO rats, suggesting potential as a neuroprotectant after cerebral stroke (Ishii et al., 2013).
Medicinal Plant Research : Ajuga reptans L. (Lamiaceae) was studied for its medicinal activities and no potentially toxic compounds were identified in its essential oil and polar fraction, indicating safety and potential therapeutic applications (Frezza et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-4-amino-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h3-4,8,10-13H,5-7,9,20H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKHYLIFCYPHQW-KZQROQTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=C(C(=O)C=CC34C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C(C(=O)C=C[C@]34C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883152 | |
Record name | Minamestane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Minamestane | |
CAS RN |
105051-87-4 | |
Record name | 4-Aminoandrosta-1,4,6-triene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105051-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Minamestane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105051874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minamestane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MINAMESTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J02058ABVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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